1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 1220696-38-7
VCID: VC2850795
InChI: InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C
Molecular Formula: C15H20BNO3
Molecular Weight: 273.14 g/mol

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

CAS No.: 1220696-38-7

Cat. No.: VC2850795

Molecular Formula: C15H20BNO3

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one - 1220696-38-7

Specification

CAS No. 1220696-38-7
Molecular Formula C15H20BNO3
Molecular Weight 273.14 g/mol
IUPAC Name 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one
Standard InChI InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3
Standard InChI Key IGFPFGIDECTAJQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is characterized by several key identifiers that distinguish it in chemical databases and literature. The compound features a methylated indolin-2-one (also known as oxindole) core with a pinacol boronic ester group at the 5-position.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Registry Number1220696-38-7
Molecular FormulaC15H20BNO3
Molecular Weight273.14 g/mol
SMILES NotationO=C1Cc2c(N1C)cc(cc2)B1OC(C(O1)(C)C)(C)C

The compound is part of a broader family of substituted indolin-2-ones, which are important scaffolds in medicinal chemistry. The N-methylation at position 1 and the boronic ester functionality at position 5 define the compound's unique chemical identity and reactivity profile.

Structural Features

The molecular structure of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one consists of three primary components:

  • An indolin-2-one (oxindole) core structure, which features a five-membered lactam ring fused to a benzene ring

  • A methyl group substitution at the nitrogen atom (position 1)

  • A pinacol boronic ester group at position 5 of the benzene ring

The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is particularly significant as it serves as a protected form of a boronic acid, providing enhanced stability while maintaining the synthetic utility characteristic of organoboron compounds. This structural configuration allows the molecule to participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling, making it valuable in organic synthesis.

Physical and Chemical Properties

Solubility and Stability

Understanding the solubility profile of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is crucial for its handling and application in research settings. Like many pinacol boronic esters, this compound is expected to show good solubility in common organic solvents.

Table 2: Solubility and Stability Parameters

ParameterInformation
Recommended Storage2-8°C
Stock Solution Stability-80°C: use within 6 months; -20°C: use within 1 month
Solubility EnhancementHeat to 37°C and use ultrasonic bath for improved dissolution
Shipping ConditionsEvaluation sample solution shipped with blue ice; other sizes available at room temperature or with blue ice upon request

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves either:

  • Direct borylation of an N-methylated indolin-2-one

  • N-methylation of a previously borylated indolin-2-one

These approaches utilize transition metal-catalyzed borylation reactions, which have become standard methods for introducing boronic ester functionalities into aromatic and heteroaromatic systems.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:

Table 3: Stock Solution Preparation Guide

Desired ConcentrationVolume Needed for Specific Amounts
1 mg
1 mM3.6611 mL
5 mM0.7322 mL
10 mM0.3661 mL

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility profile and to store the solutions in separate packages to avoid degradation from repeated freezing and thawing cycles .

Applications and Research Significance

Synthetic Utility

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one represents an important building block in organic synthesis. The boronic ester functionality serves as a versatile handle for further derivatization through various coupling reactions, particularly Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds under relatively mild conditions, enabling the construction of more complex molecular architectures.

The indolin-2-one (oxindole) core itself is a privileged structure in medicinal chemistry, present in numerous bioactive compounds and pharmaceutical agents. The ability to selectively functionalize this scaffold at the 5-position through the boronic ester group provides a strategic approach to accessing diverse libraries of compounds for drug discovery efforts.

Structural Relationships and Analogs

Structural Variations

Several structural analogs of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one are mentioned in the search results, differing in the position of substitution or the nature of the substituents:

Table 4: Related Structural Analogs

CompoundCAS NumberKey Difference
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one837392-64-0 Lacks N-methylation
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one1428666-17-4 Boronic ester at position 6 instead of 5
7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one2036075-04-2 Methyl group at position 7 instead of position 1

These structural variations can significantly impact the physical, chemical, and biological properties of the compounds, providing researchers with a spectrum of options for specific applications.

Related Functionalized Indolin-2-ones

The search results also reference more complex functionalized indolin-2-ones with boronic ester groups, including:

  • 1-(4-fluorobenzyl)-3,5-dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indolin-2-one (2p)

  • 1-methyl-3-phenyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indolin-2-one (2a)

  • 1-benzyl-3-methyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)indolin-2-one (2h)

These compounds feature more extensive substitution patterns, with the boronic ester functionality connected through a methyl linker at position 3, rather than directly attached to the aromatic ring. Such structural diversity illustrates the versatility of the indolin-2-one scaffold as a platform for developing compounds with diverse properties and applications.

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